N-[3-(2,4-dimethylphenoxy)propyl]-2-methylpropan-2-amine
Overview
Description
N-[3-(2,4-dimethylphenoxy)propyl]-2-methylpropan-2-amine is an organic compound with a complex structure It is characterized by the presence of a phenoxy group attached to a propyl chain, which is further linked to a methylpropan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,4-dimethylphenoxy)propyl]-2-methylpropan-2-amine typically involves a multi-step process. One common method includes the reaction of 2,4-dimethylphenol with 3-chloropropylamine to form the intermediate 3-(2,4-dimethylphenoxy)propylamine. This intermediate is then reacted with 2-methylpropan-2-amine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,4-dimethylphenoxy)propyl]-2-methylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[3-(2,4-dimethylphenoxy)propyl]-2-methylpropan-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins
Mechanism of Action
The mechanism of action of N-[3-(2,4-dimethylphenoxy)propyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and modulating downstream signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal communication and potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2,4-dimethylphenoxy)propyl]cyclopropanamine
- N-[3-(2,4-dimethylphenoxy)propyl]-1-butanamine
- 2-(3,4-dimethylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide
Uniqueness
N-[3-(2,4-dimethylphenoxy)propyl]-2-methylpropan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and therapeutic potential, making it a valuable molecule for targeted research and development .
Properties
IUPAC Name |
N-[3-(2,4-dimethylphenoxy)propyl]-2-methylpropan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-12-7-8-14(13(2)11-12)17-10-6-9-16-15(3,4)5/h7-8,11,16H,6,9-10H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGMDESEVTXHAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCNC(C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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